molecular formula C9H7NO2S B2593703 Methyl thieno[3,2-b]pyridine-5-carboxylate CAS No. 159084-44-3

Methyl thieno[3,2-b]pyridine-5-carboxylate

Cat. No. B2593703
M. Wt: 193.22
InChI Key: GNXOMTZDQFHWEL-UHFFFAOYSA-N
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Patent
US05472964

Procedure details

To a solution of HCl (10%) in MeOH (10 mL) was added thieno[3,2-b]pyridine-5-carboxylic acid (1.0 g, 5.6 mmol, from Step 2, Example 1) and the mixture heated to reflux for 2 hr. After cooling to r.t., half the solvent was removed by evaporation and the remainder was partitioned between EtOAc and H2O. Solid NaHCO3 was added until the system remained basic. Separation, drying, and evaporation of the organic layer afforded 0.75 g (70%) of methyl thieno[3,2-b]pyridine-5-carboxylate.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[S:2]1[C:10]2[C:5](=[N:6][C:7]([C:11]([OH:13])=[O:12])=[CH:8][CH:9]=2)[CH:4]=[CH:3]1.[CH3:14]O>>[S:2]1[C:10]2[C:5](=[N:6][C:7]([C:11]([O:13][CH3:14])=[O:12])=[CH:8][CH:9]=2)[CH:4]=[CH:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
1 g
Type
reactant
Smiles
S1C=CC2=NC(=CC=C21)C(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
half the solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
the remainder was partitioned between EtOAc and H2O
ADDITION
Type
ADDITION
Details
Solid NaHCO3 was added until the system
CUSTOM
Type
CUSTOM
Details
Separation
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
evaporation of the organic layer

Outcomes

Product
Name
Type
product
Smiles
S1C=CC2=NC(=CC=C21)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.